molecular formula C22H19ClO5 B12214367 (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one

Cat. No.: B12214367
M. Wt: 398.8 g/mol
InChI Key: ZHASXNHTLPFRPD-UKWGHVSLSA-N
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Description

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one is a synthetic benzofuran-3-one derivative characterized by a fused benzodioxin moiety and a prenyloxy substituent. Its structure features:

  • Benzofuran-3-one core: A bicyclic system with a ketone group at position 3.
  • Z-configuration: The methylidene group at position 2 adopts a stereospecific (2Z) geometry, influencing molecular interactions .
  • Substituents:
    • 6-Chloro-4H-1,3-benzodioxin-8-yl group: A chlorinated benzodioxin ring fused to the benzofuran core, contributing to electronic and steric effects.
    • 3-Methylbut-2-en-1-yloxy (prenyloxy) group: A lipophilic substituent at position 6, enhancing membrane permeability compared to polar analogs .

Properties

Molecular Formula

C22H19ClO5

Molecular Weight

398.8 g/mol

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one

InChI

InChI=1S/C22H19ClO5/c1-13(2)5-6-26-17-3-4-18-19(10-17)28-20(21(18)24)9-14-7-16(23)8-15-11-25-12-27-22(14)15/h3-5,7-10H,6,11-12H2,1-2H3/b20-9-

InChI Key

ZHASXNHTLPFRPD-UKWGHVSLSA-N

Isomeric SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2)C

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one can be approached through several synthetic routes. One possible method involves the following steps:

    Formation of the Benzodioxin Ring: Starting with a suitable precursor, such as 2-chlorophenol, the benzodioxin ring can be formed through a cyclization reaction with formaldehyde under acidic conditions.

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized from a phenol derivative through a cyclization reaction with an appropriate alkyne or alkene under palladium-catalyzed conditions.

    Coupling Reactions: The two ring systems can be coupled through a Wittig reaction or a similar carbon-carbon bond-forming reaction to introduce the methylene bridge.

    Introduction of the Alkoxy Group: The alkoxy group can be introduced through an etherification reaction using an appropriate alcohol and a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge and the alkoxy group, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium amide, thiourea, Grignard reagents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amines, ethers, or thioethers.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

    Biological Probes: Can be used as a probe to study biological pathways and interactions.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

    Diagnostic Tools: May be used in imaging techniques or as a biomarker.

Industry

    Materials Science: Applications in the development of new materials with specific properties such as conductivity or fluorescence.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs with modifications to the benzodioxin moiety or substituents (Table 1). Key differences in structure and properties are analyzed below.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 (Benzofuran) Benzodioxin Modification Key Features
Target Compound: (2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one Estimated: C22H16ClO5 ~403.8 3-Methylbut-2-en-1-yloxy (prenyloxy) 6-Chloro High lipophilicity due to prenyloxy; Z-configuration stabilizes conformation
(2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one C24H16Cl2O5 455.3 2-Chlorobenzyloxy 6-Chloro Increased steric bulk from benzyloxy; dual Cl atoms may enhance toxicity
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3-one C17H10BrO5 375.2 Hydroxy 6-Bromo Higher polarity (hydroxy group); bromine increases molecular weight
(2Z)-2-[(3-Methoxyphenyl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one C21H20O4 336.4 3-Methylbut-2-en-1-yloxy (prenyloxy) Benzodioxin replaced with 3-methoxyphenyl Reduced steric hindrance; methoxy group alters electronic properties

Key Findings

Substituent Effects on Lipophilicity: The prenyloxy group in the target compound and increases lipophilicity, favoring membrane permeability over polar analogs like (hydroxy group) .

Replacement of benzodioxin with a 3-methoxyphenyl group in reduces structural rigidity, possibly enhancing conformational flexibility .

Stereochemical Considerations :

  • The Z-configuration in the target compound and stabilizes the planar geometry of the methylidene-benzodioxin system, which may optimize π-π stacking in protein binding .

Research Implications

  • The target compound’s balance of lipophilicity (prenyloxy) and electronic effects (chlorinated benzodioxin) positions it as a candidate for further studies in drug design, particularly for targets requiring both hydrophobic and polar interactions.
  • Comparative studies with and could elucidate the role of halogen electronegativity in bioactivity, while provides insights into scaffold flexibility.

Biological Activity

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3(2H)-one , a complex organic molecule, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Structural Characteristics

This compound belongs to the class of benzofuran derivatives, characterized by the presence of a benzodioxin moiety and various functional groups that enhance its reactivity. The molecular formula is C24H21ClO5C_{24}H_{21}ClO_5, with a molecular weight of approximately 440.88 g/mol. The structure can be represented as follows:

ComponentStructure
BenzofuranBenzofuran Structure
BenzodioxinBenzodioxin Structure

Biological Activity

Research indicates that compounds related to This compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains.
  • Antioxidant Properties : The compound shows potential in scavenging free radicals, which could contribute to its therapeutic effects.
  • Anti-inflammatory Effects : In vitro studies indicate that it may inhibit pro-inflammatory cytokines.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.

The exact mechanism of action remains under investigation; however, initial findings suggest interactions with cellular receptors and enzymes. Molecular docking studies have indicated potential binding affinities with targets involved in inflammation and oxidative stress responses.

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies:

  • Conventional Organic Synthesis : Utilizing standard reagents and conditions to build the complex structure stepwise.
  • Microwave-Assisted Synthesis : A modern approach that enhances yield and reduces reaction time compared to traditional methods.
  • Green Chemistry Approaches : Employing environmentally friendly solvents and reagents to minimize ecological impact.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of similar benzofuran derivatives demonstrated significant inhibition against Gram-positive bacteria, suggesting that modifications in the structure can enhance activity.

Study 2: Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted the antioxidant capacity of related compounds, indicating potential applications in preventing oxidative stress-related diseases.

Study 3: Inhibition of Enzymatic Activity

A recent investigation into enzyme inhibition showed that derivatives of this compound could effectively inhibit specific metabolic enzymes linked to cancer progression.

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